molecular formula C26H20N4O7 B2915364 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1359319-26-8

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2915364
CAS No.: 1359319-26-8
M. Wt: 500.467
InChI Key: GYUQDOZADVSYMO-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 7 with a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

Properties

CAS No.

1359319-26-8

Molecular Formula

C26H20N4O7

Molecular Weight

500.467

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32)

InChI Key

GYUQDOZADVSYMO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC

solubility

not available

Origin of Product

United States

Biological Activity

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H20N4O5
  • Molecular Weight : 396.40 g/mol
  • IUPAC Name : 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF7 (Breast)0.096
A549 (Lung)2.09
HepG2 (Liver)2.08

These results indicate that the compound may inhibit tumor growth effectively by targeting specific cellular pathways involved in cancer proliferation.

The mechanism through which this compound exerts its anticancer effects may involve inhibition of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. The presence of the oxadiazole and quinazoline moieties in its structure is believed to play a crucial role in binding to the active site of EGFR and disrupting its signaling pathway .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human cell lines. This property could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazoline derivatives similar to our compound:

  • Quinazoline Derivatives as Antitumor Agents :
    • A series of C-5 substituted anilinoquinazoline derivatives were synthesized and tested for their anticancer properties against various cell lines.
    • Compounds exhibited strong inhibition against cancer cell proliferation with IC50 values comparable to established chemotherapeutics .
  • Antioxidant Activity :
    • Quinazoline derivatives have also been evaluated for their antioxidant potential using DPPH radical scavenging assays.
    • Some derivatives showed remarkable antioxidant activity with IC50 values significantly lower than standard antioxidants like Butylated Hydroxytoluene (BHT) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione

  • Structural Differences :
    • Position 3 : 2-Methoxybenzyl group (electron-donating methoxy at ortho position) vs. benzodioxolylmethyl in the target compound.
    • Oxadiazole Substituent : 2,3-Dimethoxyphenyl vs. 3,5-dimethoxyphenyl.
  • Implications: The ortho-methoxy group on the benzyl may introduce steric hindrance, reducing binding efficiency compared to the para-oriented benzodioxole.

3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

  • Structural Differences :
    • Position 3 : 4-Chlorobenzyl (electron-withdrawing chloro group) vs. benzodioxolylmethyl.
    • Oxadiazole Substituent : Thiophen-2-yl (sulfur-containing heterocycle) vs. dimethoxyphenyl.
  • Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas dimethoxyphenyl provides hydrogen-bonding sites .

1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Differences: Core Structure: Thieno[2,3-d]pyrimidine-dione vs. quinazoline-dione. Substituents: Dual oxadiazole groups (1,2,4- and 1,3,4-oxadiazole) vs. a single 1,2,4-oxadiazole.
  • Implications: The thienopyrimidine core’s rigidity may restrict conformational flexibility, limiting target engagement. Dual oxadiazole groups could enhance antimicrobial activity via synergistic interactions, as evidenced by reported antimicrobial screening .

Data Table: Key Structural and Hypothesized Properties

Compound Name Core Structure Position 3 Substituent Oxadiazole Substituent Molecular Weight (g/mol) Hypothesized Biological Impact
Target Compound Quinazoline-2,4-dione 1,3-Benzodioxol-5-ylmethyl 3,5-Dimethoxyphenyl ~520 (estimated) Enhanced CNS penetration, kinase inhibition
7-(3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 2-Methoxybenzyl 2,3-Dimethoxyphenyl ~474 (estimated) Reduced binding due to steric hindrance
3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 4-Chlorobenzyl Thiophen-2-yl 436.9 Electrophilic reactivity, metabolic instability
1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-dione [3-Aryl-1,2,4-oxadiazol-5-yl]methyl 5-Phenyl-1,3,4-oxadiazol-2-yl ~550 (estimated) Broad-spectrum antimicrobial activity

Research Findings and Trends

  • Electronic Effects : Methoxy groups (electron-donating) improve solubility and hydrogen bonding, whereas chloro substituents (electron-withdrawing) may enhance reactivity but reduce stability .
  • Oxadiazole Moieties : 1,2,4-Oxadiazoles with aromatic substituents (e.g., dimethoxyphenyl, thiophene) optimize π-π stacking, critical for enzyme inhibition .

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